molecular formula C20H19N3O6 B14119256 [(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 2-methylbenzoate

[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 2-methylbenzoate

Cat. No.: B14119256
M. Wt: 397.4 g/mol
InChI Key: KDGAEPGEQCZROO-UZYVYHOESA-N
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Description

[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 2-methylbenzoate is a chemical compound known for its role as a blocker of AKT1-FAK interaction. This compound reduces the stimulation of FAK phosphorylation in response to extracellular pressure in human SW620 colon cancer cells without affecting basal FAK phosphorylation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 2-methylbenzoate typically involves the reaction of 2,4-dinitrophenylhydrazine with cyclohexanone to form the hydrazone intermediate. This intermediate is then reacted with 2-methylbenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield dinitro derivatives, while reduction could produce diamino derivatives.

Scientific Research Applications

[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 2-methylbenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its role in modulating protein interactions and signaling pathways.

    Medicine: Explored for its potential therapeutic effects in cancer treatment due to its ability to inhibit specific protein interactions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 2-methylbenzoate involves its interaction with the AKT1-FAK pathway. The compound blocks the interaction between AKT1 and FAK, reducing the phosphorylation of FAK in response to extracellular pressure. This inhibition affects cell signaling pathways involved in cell growth and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    [(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzoate: Similar structure but lacks the methyl group on the benzoate ring.

    [(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methylbenzoate: Similar structure with the methyl group in a different position on the benzoate ring.

Uniqueness

[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 2-methylbenzoate is unique due to its specific interaction with the AKT1-FAK pathway, which is not commonly observed in other similar compounds. This specificity makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C20H19N3O6

Molecular Weight

397.4 g/mol

IUPAC Name

[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 2-methylbenzoate

InChI

InChI=1S/C20H19N3O6/c1-13-6-2-3-7-15(13)20(24)29-21-18-9-5-4-8-16(18)17-11-10-14(22(25)26)12-19(17)23(27)28/h2-3,6-7,10-12,16H,4-5,8-9H2,1H3/b21-18-

InChI Key

KDGAEPGEQCZROO-UZYVYHOESA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)O/N=C\2/CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1C(=O)ON=C2CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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